
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that features a pyrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that this compound might also interact with similar protein targets, leading to its antileishmanial and antimalarial activities.
Biochemical Pathways
It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it likely affects the life cycle of the Leishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within host cells.
Pharmacokinetics
The compound’s potent in vitro antileishmanial and in vivo antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by the reaction with an appropriate sulfonyl chloride to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazole derivatives: Widely studied for their diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a pyrazole ring and a benzenesulfonamide group, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNNUCWIOCGFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
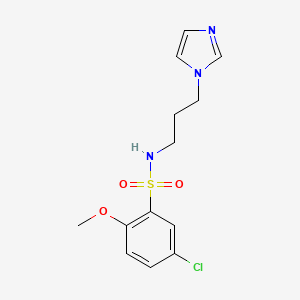
![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)
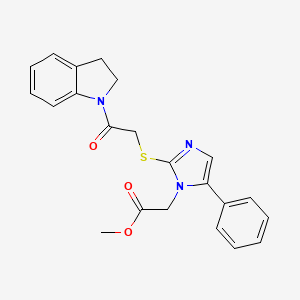
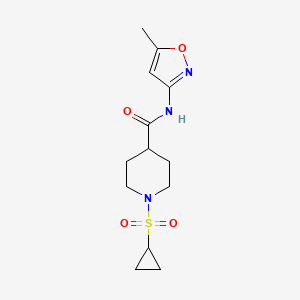
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
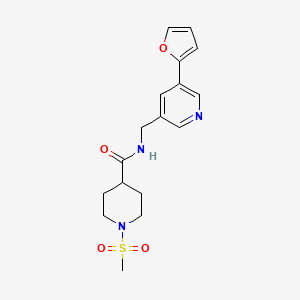
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
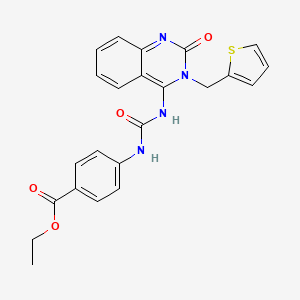
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
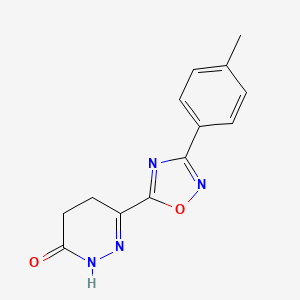
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)
